1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride

Aqueous solubility Salt selection Formulation compatibility

Researchers developing CNS-targeted candidates or kinase inhibitors often face solubility failures and batch variability that undermine HTS reproducibility. 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride (CAS 1185318-61-9) directly addresses these issues: • >25-fold aqueous solubility advantage over the free base (≥25 mg/mL) eliminates in situ acidification during amide coupling or reductive amination steps. • NLT 97% purity with ISO-certified batch consistency reduces impurity-driven false positives in HTS campaigns. • Room-temperature shipping tolerance prevents freeze-thaw degradation artifacts; defined dihydrochloride stoichiometry (exactly 2 HCl equiv) simplifies weight-based charge calculations for scale-up.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
CAS No. 1185318-61-9
Cat. No. B1500852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride
CAS1185318-61-9
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H
InChIKeyFEPGGHAVHOLXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride: Chemical Identity & Core Properties


1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride (CAS 1185318-61-9) is a synthetic heterocyclic building block comprising a piperidine ring N-substituted with a pyridin-3-ylmethyl group and bearing a hydroxyl at the 4-position, supplied as the dihydrochloride salt [1]. With a molecular formula of C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol, this compound belongs to the pyridylmethyl-piperidine class widely employed as a versatile intermediate in medicinal chemistry, particularly for CNS-targeted and kinase-inhibitor discovery programs . The dihydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base (CAS 414889-63-7), making it the preferred physical form for solution-phase chemistry and biological assay preparation .

Salt Form Dihydrochloride, ready for aqueous-phase synthesis
Pyridyl Orientation 3-Pyridylmethyl geometry for kinase and GPCR target space
Quality Specification ISO-certified consistency supports SAR reproducibility

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride Interchangeability Risks


Substituting 1-pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride with its 2-pyridyl, 4-pyridyl, or 3-pyridyl-3-ol positional isomers, or with the free base form, introduces quantifiable deviations in LogP, aqueous solubility, target binding affinity, and reactivity that can propagate through synthetic routes and compromise biological readouts [1]. The 3-pyridyl attachment geometry dictates the spatial orientation of the pyridine nitrogen lone pair, directly affecting hydrogen-bonding capacity with kinase ATP-binding pockets and receptor sites, while the dihydrochloride salt form provides a defined protonation state that influences both solubility (shift from <1 mg/mL to >25 mg/mL aqueous) and storage stability (sealed dry, 2–8°C) compared to the hygroscopic free base . These differences are not cosmetic; they determine whether a synthetic intermediate will couple efficiently in the next step, whether a screening hit will reproduce, and whether a scale-up campaign will succeed [2].

Positional Isomer Mismatch
3-Pyridyl geometry differs from 2- or 4-pyridyl isomers; hydrogen-bonding vector and LogP shifts may alter target binding and synthetic route compatibility.
Salt Form Substitution
Free base (CAS 414889-63-7) exhibits lower aqueous solubility and undefined protonation state, potentially compromising solution-phase chemistry and biological assay reproducibility.
Purity Grade Variability
Vendor specifications range from 95% to 98%; impurity burden differences may propagate through multi-step syntheses, confounding SAR interpretation.

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride: Quantitative Procurement Evidence


Solubility Advantage of the Dihydrochloride Salt

The dihydrochloride salt (CAS 1185318-61-9) delivers a substantial aqueous solubility improvement over the free base (CAS 414889-63-7). While the free base exhibits limited water solubility of <1 mg/mL at neutral pH, the dihydrochloride salt achieves solubility of ≥25 mg/mL in water, representing a >25-fold enhancement [1]. This solubility differential is critical for aqueous-phase reactions, biological assay dilution series, and any workflow requiring homogeneous solution-phase conditions. The dihydrochloride form also provides a defined protonation state (both piperidine and pyridine nitrogens protonated), eliminating batch-to-batch variability in protonation that can affect reactivity in coupling and substitution reactions [2].

Solubility Advantage
Head-to-head
Target: ≥25 mg/mL (dihydrochloride) vs Free base: >25-fold lower
Supports solution-phase synthesis and assay preparation
Head-to-head comparison; ambient conditions
Aqueous solubility Salt selection Formulation compatibility

Vendor Purity Differentiation

Commercially available batches of 1-pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride exhibit quantifiable purity differences across vendors, with specifications ranging from 95% (Chemscene, CheMenu), to 97% (Beyotime, Leyan), to NLT 98% (MolCore) . The 3% purity gap between 95% and 98% translates to a maximum impurity burden of 50 mg per gram of material at the lower specification versus 20 mg per gram at the higher specification—a 2.5-fold difference in potential side-reactivity that is consequential for multi-step syntheses where impurities propagate additively . MolCore's NLT 98% material is manufactured under ISO-certified quality systems, providing documented batch-to-batch consistency .

Purity Specification
Data to verify
NLT 98% (ISO-certified)
2.5-fold lower max impurity burden vs 95%
Vendor-sourced specification; verify COA
Purity specification Vendor comparison Quality control

Storage Stability and Shipping Tolerance

The dihydrochloride salt form of 1-pyridin-3-ylmethyl-piperidin-4-ol (CAS 1185318-61-9) is specified with controlled storage conditions of sealed dry at 2–8°C, yet tolerates room-temperature shipping within the continental US—a logistical advantage over more labile intermediates that require frozen shipment . In contrast, the free base (CAS 414889-63-7) is more hygroscopic and prone to gradual discoloration at ambient temperature, consistent with the general class behavior of unprotected piperidine alcohols [1]. This defined stability profile reduces the risk of receiving degraded material that can compromise downstream synthetic yields without obvious visual cues.

Storage & Shipping
Class-level
Sealed dry, 2–8°C; room-temp shipping tolerant
Reduces cold-chain risk and procurement cost
Class inference based on dihydrochloride stability; verify per shipment
Storage stability Shipping conditions Long-term reproducibility

Positional Isomer Pharmacological Comparison

Within the pyridylmethyl-piperidine scaffold class, the position of the pyridine nitrogen (2-, 3-, or 4-yl) dictates the spatial trajectory of the nitrogen lone pair, which directly modulates hydrogen-bonding geometry with biological targets. In the 4-substituted piperidin-4-ol analog series, the 3-pyridyl isomer (CAS 918502-10-0) exhibits a higher LogP (1.15) compared to the 2-pyridyl isomer (LogP 0.92) and reduced aqueous solubility (38 mg/mL vs 52 mg/mL), while showing attenuated PKC inhibition (IC₅₀ 2.8 μM vs 1.1 μM for the 2-yl isomer) . These data, generated in a closely related 4-substituted scaffold, illustrate the quantifiable impact of pyridyl nitrogen position on both physicochemical and pharmacological parameters—differences that are expected to translate directionally to the 1-substituted series [1]. The 3-pyridyl isomer's intermediate lipophilicity and binding profile may offer a balanced starting point for lead optimization programs targeting CNS or kinase indications where excessive polarity (2-yl) or lipophilicity (4-yl) is undesirable [2].

Isomeric Profile
Cross-study comparable
3-pyridyl vs 2-pyridyl: ΔLogP +0.23, ΔSol −14 mg/mL, ΔPKC IC₅₀ +1.7 μM
Balanced CNS property window for lead optimization
Data extrapolated from 4-substituted piperidin-4-ol analog
Positional isomerism Structure-activity relationship Pyridylmethyl orientation

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride: Procurement & Application Scenarios


Aqueous-Phase Synthesis for Kinase and GPCR Libraries

The >25-fold aqueous solubility advantage of the dihydrochloride salt over the free base [see Section 3, Evidence Item 1] makes CAS 1185318-61-9 the preferred building block for parallel synthesis and library production in aqueous or mixed aqueous-organic solvent systems. The defined protonation state eliminates the need for in situ acid addition during amide coupling or reductive amination steps, reducing side-reaction risk. For kinase inhibitor programs (e.g., PI3K, Wnt pathway), the 3-pyridyl orientation [see Section 3, Evidence Item 4] provides a geometrically distinct hydrogen-bonding vector compared to 2-pyridyl and 4-pyridyl isomers, enabling exploration of underexploited chemical space in the ATP-binding pocket [1].

High-Throughput Screening Assay Preparation

The combination of NLT 98% purity with ISO-certified batch consistency [see Section 3, Evidence Item 2] directly supports high-throughput screening (HTS) campaigns where impurity-driven false positives are a well-documented source of attrition. The 2.5-fold lower impurity burden at 98% versus 95% purity translates to fewer confounding hits in biochemical and cell-based assays. Additionally, the room-temperature shipping tolerance [see Section 3, Evidence Item 3] ensures that material arriving from multi-regional vendors maintains integrity without freeze-thaw artifacts that can generate degradation products undetectable by routine QC .

CNS Penetrance and Balanced Physicochemical Profile

For CNS-targeted programs, the intermediate LogP of the 3-pyridyl scaffold (LogP ~1.15 for the 4-substituted analog, with directional relevance to the 1-substituted series) [see Section 3, Evidence Item 4] positions this building block in the favorable CNS drug-like property space (LogP 1–3). The piperidin-4-ol core further provides a metabolically stable alcohol handle for subsequent functionalization to ethers, esters, or carbamates. Published 4-piperidinol H3 antagonist series demonstrate that the 4-hydroxyl group contributes to receptor affinity while maintaining low hERG binding—a critical safety differentiator [2].

Scale-Up to Multi-Kilogram Campaigns

The dihydrochloride salt's defined stoichiometry (exactly 2 HCl equivalents) and non-hygroscopic solid-state behavior [see Section 3, Evidence Items 1 and 3] simplify weight-based charge calculations and eliminate the moisture-content adjustments that plague free base intermediates during scale-up. For process chemists, the 347.2°C boiling point and 1.157 g/cm³ density of the parent free base provide predictable physical handling parameters for reactor design and solvent selection. ISO-certified manufacturing at NLT 98% purity further supports regulatory documentation requirements for GLP toxicology batch production .

Application
Selection Property
Validation Focus
Aqueous-phase kinase/GPCR library synthesis
Dihydrochloride salt solubility advantage
Coupling efficiency and side-reaction control
High-throughput screening assay preparation
High-purity, low impurity burden
False-positive mitigation in HTS
CNS lead optimization
Balanced 3-pyridyl LogP and metabolic handle
CNS drug-like property space and hERG profile
Multi-kilogram scale-up campaigns
Non-hygroscopic, defined stoichiometry
Process reproducibility and GLP documentation support
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